molecular formula C21H22O5 B14621298 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- CAS No. 60821-50-3

1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl-

Cat. No.: B14621298
CAS No.: 60821-50-3
M. Wt: 354.4 g/mol
InChI Key: WUNCUROACVKURM-UHFFFAOYSA-N
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Description

1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- is a complex organic compound with a unique structure that includes a naphthalenol core substituted with dimethoxyphenyl and dimethoxymethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalenol with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methylation using methyl iodide and a base like potassium carbonate to introduce the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-: Lacks the additional dimethoxy and methyl groups.

    2-Methoxy-1-naphthalenol: Contains a single methoxy group.

    3,4-Dimethoxyphenyl derivatives: Various compounds with different substitutions on the phenyl ring.

Uniqueness

1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60821-50-3

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C21H22O5/c1-12-8-14-10-18(25-4)19(26-5)11-15(14)21(22)20(12)13-6-7-16(23-2)17(9-13)24-3/h6-11,22H,1-5H3

InChI Key

WUNCUROACVKURM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=C1C3=CC(=C(C=C3)OC)OC)O)OC)OC

Origin of Product

United States

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